![molecular formula C13H18BrNO2 B2654616 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol CAS No. 1497970-49-6](/img/structure/B2654616.png)
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol, also known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and autoimmune diseases.
Mecanismo De Acción
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol is a selective inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, which play a key role in the regulation of gene expression. By inhibiting BET proteins, 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol can block the expression of genes that are involved in cancer cell growth and survival, as well as in the immune response that drives autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its anti-tumor and immunomodulatory effects, 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of other diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol is its selectivity for BET proteins, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. Additionally, further research is needed to determine the optimal dosing regimen and potential side effects of this compound.
Direcciones Futuras
There are several potential future directions for the development of 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol. One possibility is the combination of this compound with other anti-cancer or immunomodulatory agents in order to enhance its efficacy. Another direction is the development of more potent and selective BET inhibitors based on the structure of 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol. Additionally, further research is needed to better understand the mechanism of action and potential therapeutic applications of this compound in other diseases beyond cancer and autoimmune disorders.
In conclusion, 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol is a promising small molecule inhibitor with potent anti-tumor and immunomodulatory effects. While further research is needed to fully understand its mechanism of action and potential side effects, this compound has the potential to become an important therapeutic agent for the treatment of cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol involves several steps, including the reaction of 4-bromobenzylamine with 4-hydroxymethyltetrahydrofuran, followed by the addition of N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol has been shown to have potent anti-tumor activity in preclinical studies, particularly against solid tumors such as lung, colon, and breast cancers. It has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
4-[[(4-bromophenyl)methylamino]methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-3-1-11(2-4-12)9-15-10-13(16)5-7-17-8-6-13/h1-4,15-16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJODWHXOKRBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNCC2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.